

An In-depth Technical Guide to **rac α-Methadol-d3** (CAS: 1217842-77-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***rac α-Methadol-d3***

Cat. No.: **B570774**

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Introduction

rac α-Methadol-d3 is a deuterated analog of α-methadol, a synthetic opioid analgesic. Its primary application in scientific research is as an internal standard for the quantitative analysis of α-methadol, its metabolites, and other related opioid compounds in various biological matrices.^[1] The incorporation of three deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification using mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).^[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacology, analytical methodologies, and relevant biological pathways associated with **rac α-Methadol-d3**.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **rac α-Methadol-d3** and its non-deuterated parent compound, α-methadol, is presented in Table 1. Specific physical properties such as melting and boiling points for **rac α-Methadol-d3** are not readily available in the public domain, which is common for a research-grade stable isotope-labeled internal standard.

Table 1: Chemical and Physical Properties

Property	rac α -Methadol-d3	rac α -Methadol
CAS Number	1217842-77-7[2]	17199-54-1
Chemical Formula	$C_{21}H_{26}D_3NO$	$C_{21}H_{29}NO$
Molecular Weight	314.5 g/mol [2]	311.47 g/mol
IUPAC Name	(3R,6R)-6-(dimethylamino)-4,4-diphenyl-1,1,1-trideuterioheptan-3-ol	(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol
Synonyms	(\pm)- α -Methadol-d3	Alphamethadol, Alfametadol
Appearance	Not specified (typically a solid)	Not specified
Solubility	Not specified	Not specified
Melting Point	Not available	Not available
Boiling Point	Not available	Not available

Pharmacology and Mechanism of Action

α -Methadol, the non-deuterated parent compound of **rac α -Methadol-d3**, is a synthetic opioid that exerts its analgesic effects primarily through its interaction with the μ -opioid receptor (MOR).[3] As a G-protein coupled receptor (GPCR), the activation of MOR by an agonist like α -methadol initiates a downstream signaling cascade.

Receptor Binding

α -Methadol is comprised of two isomers, L- α -methadol and D- α -methadol, both of which are active as opioid analgesics and bind to the μ -opioid receptor. L- α -methadol is also a significant active metabolite of the clinically used opioid substitute, levacetylmethadol (LAAM). The binding affinities of the optical isomers of methadone and its derivatives, including α -methadol, to opiate receptors in rat brain homogenates have been studied. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of binding of a radiolabeled ligand, provide a measure of the affinity of the compound for the receptor.

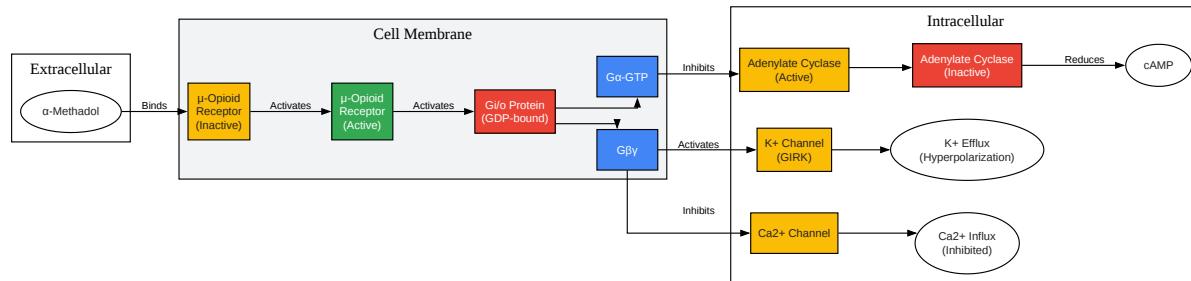
Table 2: Opioid Receptor Binding Affinity of α -Methadol Isomers

Compound	RadioLigand	IC50 (nM)
I-Methadone	³ H-Dihydromorphine	1.8
³ H-Naloxone	4.5	
d-Methadone	³ H-Dihydromorphine	55
³ H-Naloxone	110	
α -d-Methadol	³ H-Dihydromorphine	18
³ H-Naloxone	40	
α -l-Methadol	³ H-Dihydromorphine	110
³ H-Naloxone	250	
α -d-Normethadol	³ H-Dihydromorphine	35
³ H-Naloxone	100	
α -l-Normethadol	³ H-Dihydromorphine	2.5
³ H-Naloxone	6.0	

Data from "The Binding of the Optical Isomers of Methadone, Alpha-Methadol, Alpha-Acetylmethadol and Their N-demethylated Derivatives to the Opiate Receptors of Rat Brain"

Signaling Pathway

Upon agonist binding, the μ -opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, specifically of the Gi/o family. This activation results in the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which then modulate the activity of various downstream effectors.

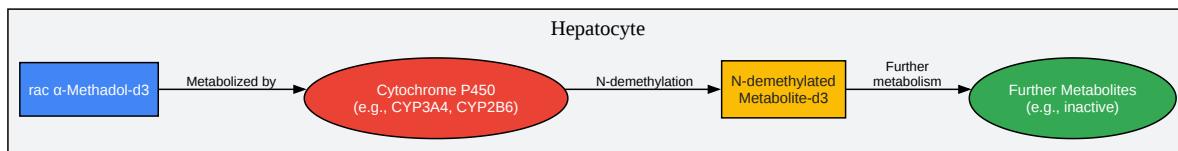


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Caption: μ -Opioid receptor signaling pathway activated by α -Methadol.

Metabolism

The metabolism of **rac α -Methadol-d3** is expected to mirror that of its non-deuterated counterpart and is structurally related to methadone. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a crucial role. The major metabolic pathway for methadone and its analogs is N-demethylation. The deuterium labeling in **rac α -Methadol-d3** can influence the rate of metabolism due to the kinetic isotope effect, making it a valuable tool for studying these pathways.



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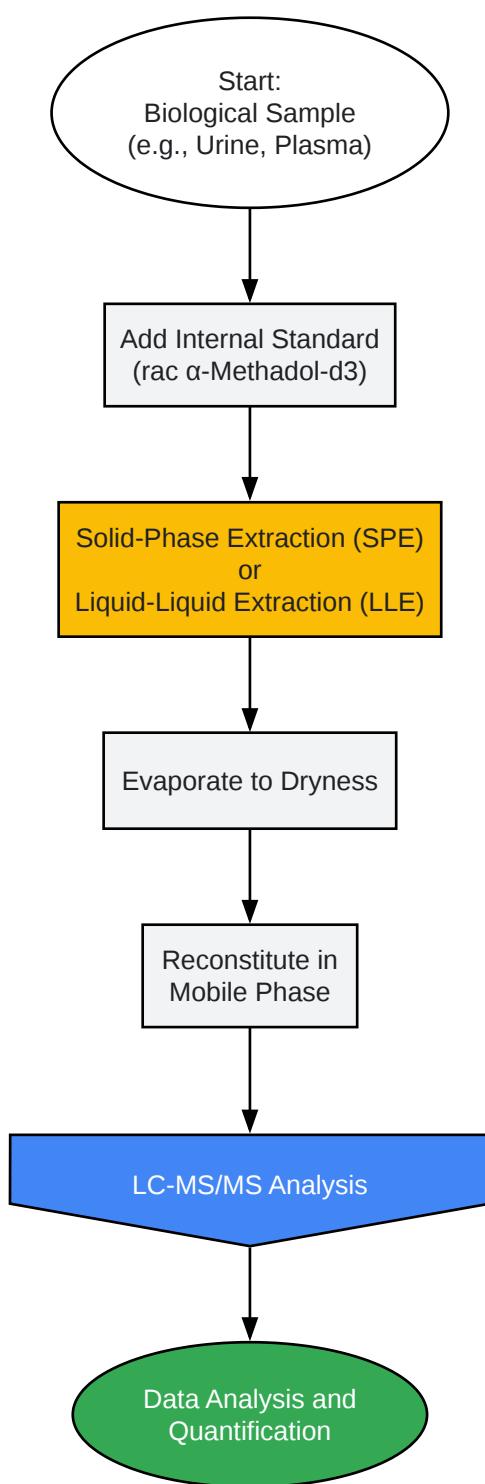
Caption: Cytochrome P450-mediated metabolism of **rac α-Methadol-d3**.

Experimental Protocols

rac α-Methadol-d3 is predominantly used as an internal standard in analytical methods for the quantification of opioids. Below are generalized protocols for LC-MS/MS and GC-MS analysis, which can be adapted for specific matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Opioid Analysis in Biological Fluids

This protocol outlines a general procedure for the extraction and analysis of opioids from samples like urine or plasma.



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Caption: General workflow for LC-MS/MS analysis of opioids.

Methodology:

- Sample Preparation:
 - To 1 mL of the biological sample (e.g., urine, plasma), add a known concentration of **rac α-Methadol-d3** as the internal standard.
 - Perform sample clean-up and concentration using either Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., mixed-mode cation exchange) or Liquid-Liquid Extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).
- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
 - Injection Volume: 5-20 µL.
- Mass Spectrometric Detection:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and **rac α-Methadol-d3** are monitored.
 - Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in the unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Opioid Analysis

GC-MS is another powerful technique for opioid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.

Methodology:

- Sample Preparation and Derivatization:
 - Follow a similar extraction procedure as for LC-MS/MS (SPE or LLE) after the addition of **rac α-Methadol-d3**.
 - After evaporation of the solvent, the dried extract is derivatized. A common derivatizing agent for opioids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts hydroxyl and amine groups to their trimethylsilyl (TMS) derivatives.
- Gas Chromatographic Separation:
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
- Mass Spectrometric Detection:
 - Ionization: Electron Ionization (EI).
 - Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for the derivatized analyte and the internal standard for quantification. Full scan mode can be used for qualitative identification based on the fragmentation pattern.
 - Data Analysis: Similar to LC-MS/MS, quantification is based on the peak area ratio of the analyte to the internal standard.

Spectral Data

Detailed, experimentally-derived NMR and mass spectra for **rac α-Methadol-d3** are not widely published. However, based on its structure and the principles of these analytical techniques, the expected spectral characteristics can be described.

Table 3: Predicted Spectral Data Characteristics

Technique	Expected Characteristics
¹ H NMR	The spectrum would be complex due to the numerous protons in the molecule. The signals corresponding to the protons on the carbon adjacent to the deuterated methyl group would show altered multiplicity compared to the non-deuterated compound. The characteristic aromatic proton signals from the two phenyl groups would be present.
¹³ C NMR	The spectrum would show the expected number of carbon signals. The carbon of the deuterated methyl group would likely be a multiplet due to coupling with deuterium and would have a significantly lower intensity.
Mass Spectrometry (EI)	The molecular ion peak would be observed at m/z 314. The fragmentation pattern would be similar to that of α -methadol, with key fragments showing a +3 Da mass shift if they retain the deuterated methyl group. Common fragmentation pathways would involve cleavage of the side chain.

Conclusion

rac α -Methadol-d3 (CAS: 1217842-77-7) is a crucial tool for researchers in the fields of analytical chemistry, pharmacology, and drug metabolism. Its primary utility as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative data for α -methadol and related opioids. Understanding its chemical properties, pharmacological context, and the analytical methodologies in which it is employed is essential for its effective use in scientific research and drug development. This guide provides a foundational overview to support these endeavors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to rac α-Methadol-d3 (CAS: 1217842-77-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b570774#rac-methadol-d3-cas-number-1217842-77-7>

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